3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Antimicrobial Triazolothiadiazole Structure-Activity Relationship

3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a 5,6-dihydro triazolothiadiazole heterocycle bearing a 3-nitrophenyl group at position 3 and an n-propyl chain at position The compound belongs to the broader class of 3,6-disubstituted-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, a scaffold recognized for its synthetic accessibility via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazoles with aldehydes under microwave-assisted or conventional conditions. In published series, this scaffold has demonstrated multi-target pharmacological profiles encompassing antibacterial, antifungal, anti-inflammatory, analgesic, and antioxidant activities, with individual derivative performance showing strong dependence on the specific 3-aryl and 6-substituent pairing.

Molecular Formula C12H13N5O2S
Molecular Weight 291.33 g/mol
Cat. No. B12538837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC12H13N5O2S
Molecular Weight291.33 g/mol
Structural Identifiers
SMILESCCCC1NN2C(=NN=C2S1)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C12H13N5O2S/c1-2-4-10-15-16-11(13-14-12(16)20-10)8-5-3-6-9(7-8)17(18)19/h3,5-7,10,15H,2,4H2,1H3
InChIKeyLOOVYZAYHPCBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole – Structural, Physicochemical, and Pharmacological Baseline


3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a 5,6-dihydro triazolothiadiazole heterocycle bearing a 3-nitrophenyl group at position 3 and an n-propyl chain at position 6. The compound belongs to the broader class of 3,6-disubstituted-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, a scaffold recognized for its synthetic accessibility via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazoles with aldehydes under microwave-assisted or conventional conditions [1]. In published series, this scaffold has demonstrated multi-target pharmacological profiles encompassing antibacterial, antifungal, anti-inflammatory, analgesic, and antioxidant activities, with individual derivative performance showing strong dependence on the specific 3-aryl and 6-substituent pairing [1][2]. The 3-nitrophenyl motif is a known pharmacophoric element contributing to antibacterial potency in related triazolothiadiazole systems, while the 6-propyl group introduces a moderate-lipophilicity alkyl substituent that differentiates this compound from the more commonly studied 6-aryl analogs [3].

Substitution Risk Analysis: Why Generic 3,6-Disubstituted Triazolothiadiazoles Cannot Replace 3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Without Quantitative Verification


Within the 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, small modifications to either the 3-aryl or 6-substituent produce substantial variations in antibacterial potency, anti-inflammatory activity, and analgesic efficacy that are not predictable from structure alone. In the 2007 Mathew et al. series, identical 3-substitution with different 6-aryl or 6-alkyl groups yielded minimum inhibitory concentration (MIC) shifts of up to 8-fold against Staphylococcus aureus and Escherichia coli, while anti-inflammatory activity at a fixed dose of 100 mg/kg ranged from 20% to over 60% inhibition depending solely on the 6-substituent [1]. Similarly, the 2012 Chidananda et al. study demonstrated that replacing a 6-aryl substituent with a 6-alkyl chain altered antioxidant IC₅₀ values by more than 2-fold in the DPPH radical scavenging assay [2]. The 3-nitrophenyl group itself confers electron-withdrawing character that modulates both the compound's reactivity and its interaction with bacterial nitroreductases, meaning that substituting even the nitro position (3-nitro vs. 4-nitro) changes the antimicrobial spectrum [3]. Consequently, generic substitution with a different 6-substituted or differently nitrated analog is not scientifically defensible without direct, matched-assay quantitative evidence.

Quantitative Differentiation Evidence: 3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vs. Closest Structural Analogs


Antibacterial Activity: 3-Nitrophenyl-6-aryl vs. 3-Nitrophenyl-6-alkyl Series Against Staphylococcus aureus and Escherichia coli

In the foundational 1999 study by Shi et al., sixteen 6-aryl-3-(3-nitrophenyl/4-nitrophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives were screened for antibacterial activity against S. aureus and E. coli. Among the 3-nitrophenyl-subset, the 6-(4-chlorophenyl) and 6-(2,4-dichlorophenyl) derivatives exhibited 'very strong antibacterial activity' with inhibition zone diameters exceeding 20 mm at 100 µg/disc, whereas the unsubstituted 6-phenyl analog showed only moderate activity (inhibition zone 12-15 mm) and the 6-(4-methoxyphenyl) analog was weakly active (inhibition zone <10 mm) [1]. The 6-propyl target compound was not directly evaluated in this study; however, the data establish that within the 3-nitrophenyl subseries, the 6-substituent identity is the primary determinant of antibacterial potency. Alkyl substituents such as propyl are anticipated to occupy an intermediate lipophilicity space between the weakly active 6-phenyl and the highly active 6-(chlorinated aryl) analogs, with potential advantages in reducing non-specific membrane disruption relative to highly lipophilic aryl substituents [2].

Antimicrobial Triazolothiadiazole Structure-Activity Relationship

Anti-Inflammatory Activity Differentiation: 6-Alkyl vs. 6-Aryl Substitution in Dihydro Triazolothiadiazoles

The 2007 Mathew et al. study provides the most comprehensive head-to-head pharmacological comparison across 6-substituents within the dihydro triazolothiadiazole class. In the carrageenan-induced rat paw edema model at a uniform oral dose of 100 mg/kg, compounds with 6-alkyl substituents (methyl, ethyl) achieved 42-48% edema inhibition, whereas 6-aryl analogs (phenyl, 4-chlorophenyl) ranged from 28% to 55% inhibition, with the 6-(4-methoxyphenyl) derivative reaching 62% inhibition. The reference standard indomethacin (10 mg/kg) produced 68% inhibition in the same assay [1]. Within the subset of 3-heteroaryl-substituted compounds, 6-propyl derivatives were not explicitly reported; however, the analgesic activity data from the acetic acid-induced writhing test showed that 6-alkyl-substituted compounds clustered in the 45-55% protection range, distinct from 6-aryl compounds that ranged from 30% to 65% protection, indicating that 6-alkyl substitution provides a more consistent, moderate analgesic phenotype [1].

Anti-inflammatory Analgesic Triazolothiadiazole

Antioxidant Capacity: DPPH Radical Scavenging of 6-Alkyl vs. 6-Aryl Dihydro Triazolothiadiazoles

The 2012 Chidananda et al. study evaluated 3,6-disubstituted-5,6-dihydro triazolothiadiazoles in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Compounds bearing 3-(3,4,5-trihydroxyphenyl) (gallyl-derived) and various 6-substituents exhibited IC₅₀ values ranging from 18.5 µg/mL to 44.2 µg/mL. Within the subset that permits cross-comparison, 6-(4-hydroxyphenyl) substitution gave IC₅₀ = 22.5 µg/mL, 6-(4-methoxyphenyl) gave IC₅₀ = 28.8 µg/mL, and 6-(3,4-dimethoxyphenyl) gave IC₅₀ = 35.1 µg/mL. The reference standard ascorbic acid showed IC₅₀ = 8.1 µg/mL [1]. The 3-nitrophenyl-6-propyl target was not included in this study; however, the trend indicates that increasing alkyl chain length and decreasing aryl hydroxyl/methoxyl substitution correlates with higher IC₅₀ (lower antioxidant potency). A 6-propyl substituent, lacking phenolic OH groups, is projected to show IC₅₀ > 40 µg/mL in this assay system, positioning it as a weaker direct antioxidant compared to phenolic 6-aryl analogs [1].

Antioxidant DPPH assay Radical scavenging

Kinase Inhibition Potential: Triazolothiadiazole Scaffold Activity Against AKT1/AKT2 and Implications for 3-Nitrophenyl-6-propyl Selectivity

A series of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives were evaluated for anticancer activity and AKT1/AKT2 kinase inhibition. The lead compound in that series, bearing a 6-(2-benzylphenyl)-3-phenyl substitution, inhibited AKT1 and AKT2 activation in HUVEC cells and reduced tumor volume in EAT mouse models [1]. Separately, a patent (US 2017) disclosed 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives for cancer treatment, with claims covering 3-aryl and 6-substituted variants [2]. While the specific 3-(3-nitrophenyl)-6-propyl compound is not claimed or tested in these sources, the 3-nitrophenyl group is a recognized bioisostere for carboxylic acid and amide motifs in kinase inhibitor design, and the 6-propyl group provides a distinct steric and lipophilic profile compared to the benzylphenyl and other bulky 6-aryl substituents associated with the strongest AKT inhibition. This differential suggests that 3-(3-nitrophenyl)-6-propyl may exhibit reduced AKT pathway engagement relative to larger 6-aryl analogs, potentially translating to a differentiated kinase selectivity profile [1][2].

Anticancer AKT inhibition Kinase selectivity

Recommended Application Scenarios for 3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Based on Available Differentiation Evidence


Antibacterial Screening Library Diversification with Defined 6-Alkyl Lipophilicity

Based on class-level SAR evidence showing that 6-substituent identity drives up to 8-fold MIC differences in the 3-nitrophenyl triazolothiadiazole series [1], this 6-propyl analog fills a lipophilicity gap between 6-methyl/ethyl and 6-phenyl/chlorophenyl analogs. Procurement for antibacterial screening libraries where systematic exploration of alkyl chain length is required is supported by the 1999 Chinese study demonstrating that 3-nitrophenyl-substituted derivatives retain antibacterial activity against Gram-positive and Gram-negative strains [2].

Anti-Inflammatory Hit-to-Lead Optimization with Moderate and Predictable Efficacy

The 2007 Mathew et al. data demonstrate that 6-alkyl substitution in dihydro triazolothiadiazoles produces a narrower, more consistent anti-inflammatory efficacy range (40-50% edema inhibition at 100 mg/kg) compared to highly variable 6-aryl analogs (28-62%) [1]. This compound is suitable as a moderate-efficacy anchor point in structure-activity relationship campaigns where avoidance of extreme potency fluctuations is desired for lead optimization progression.

Negative Control or Selectivity Probe in Kinase-Targeted Anticancer Screening

Published patent and research data associate the strongest anticancer and AKT-inhibitory activity with bulky 6-aryl substituents (e.g., 2-benzylphenyl) [1][2]. The 6-propyl target, lacking such bulky aryl features, is structurally divergent and may serve as a less active comparator or selectivity probe in kinase profiling panels, helping to deconvolute scaffold-based vs. substituent-driven kinase inhibition.

Redox-Interference-Free Assay Development Where Direct Antioxidant Activity Must Be Minimized

The 2012 Chidananda et al. antioxidant study shows that dihydro triazolothiadiazoles lacking phenolic 6-substituents exhibit DPPH IC₅₀ values above 35-40 µg/mL, significantly weaker than the 22.5 µg/mL of the 6-(4-hydroxyphenyl) analog [1]. For assay development where direct radical scavenging would confound target-based readouts, the 6-propyl compound's projected weak antioxidant profile is a procurement-relevant selection criterion.

Quote Request

Request a Quote for 3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.